molecular formula C15H17N3O2S B1201876 Pumosetrag CAS No. 153062-94-3

Pumosetrag

Cat. No. B1201876
CAS RN: 153062-94-3
M. Wt: 303.4 g/mol
InChI Key: AFUWQWYPPZFWCO-LBPRGKRZSA-N
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Description

Scientific Research Applications

    Chemistry: Used as a model compound to study the behavior of thienopyridine derivatives.

    Biology: Investigated for its effects on serotonin receptors and gastrointestinal motility.

    Medicine: Explored as a therapeutic agent for treating irritable bowel syndrome and gastroesophageal reflux disease.

    Industry: Utilized in the development of new drugs targeting serotonin receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pumosetrag involves the formation of a thienopyridine core structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to produce this compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Pumosetrag undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups .

Mechanism of Action

Pumosetrag exerts its effects by selectively binding to and activating the serotonin 3 (5-HT3) receptors. This activation modulates the release of neurotransmitters and affects gastrointestinal motility. The molecular targets include the 5-HT3 receptors located in the gastrointestinal tract and central nervous system. The pathways involved in its mechanism of action include the modulation of ion channels and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pumosetrag is unique in its partial agonist activity at the 5-HT3 receptor, which differentiates it from other compounds like ondansetron and granisetron that act as full antagonists. This partial agonist activity allows this compound to modulate receptor activity more finely, potentially leading to fewer side effects and improved therapeutic outcomes .

properties

DDP733 is an agonist of 5-HT3 receptors, a specific sub-type of serotonin receptor. Serotonin, a neurotransmitter, is believed to play an important role in the regulation of gastrointestinal motility.

CAS RN

153062-94-3

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide

InChI

InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1

InChI Key

AFUWQWYPPZFWCO-LBPRGKRZSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

Other CAS RN

1055328-70-5
153062-94-3

synonyms

(R)-N-(3-quinuclidinyl)-7-oxo-dihydrothieno(3,2b)pyridine-6-carboxamide hydrochloride
DPP-733
MKC-733
Pumosetrag

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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